Ac-Leu-Glu-Val-Asp-aldehyde, also known as Ac-LEVD-CHO or pseudo acid, is a synthetic peptide aldehyde that serves as an important biochemical tool in research. It is primarily recognized for its role as an inhibitor of caspase-4, an enzyme involved in apoptosis (programmed cell death) pathways. The compound has the molecular formula and a CAS number of 402832-01-3, indicating its unique chemical identity. Its structure features a sequence of amino acids: acetylated leucine, glutamic acid, valine, and aspartic acid, culminating in an aldehyde functional group that enhances its reactivity and biological activity .
These reactions are fundamental for modifying the compound for various applications in research and medicinal chemistry.
Ac-Leu-Glu-Val-Asp-aldehyde exhibits significant biological activity, particularly in the context of apoptosis. Its primary mechanism of action involves the inhibition of caspase-4, which plays a critical role in the apoptotic signaling cascade. By inhibiting this enzyme, the compound can influence cell survival and death pathways, making it a valuable tool for studying apoptosis-related processes . Additionally, it has been implicated in research concerning neurodegenerative diseases and cancer, where dysregulation of apoptosis is a key factor.
The synthesis of Ac-Leu-Glu-Val-Asp-aldehyde typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptide chains while providing control over the sequence and modifications. The process involves:
While specific industrial production methods are not widely documented, high-performance liquid chromatography (HPLC) is commonly used for purification to ensure high purity and yield.
Ac-Leu-Glu-Val-Asp-aldehyde has diverse applications across various fields:
Interaction studies involving Ac-Leu-Glu-Val-Asp-aldehyde have primarily focused on its binding affinity and inhibitory effects on caspases. For instance, it has been shown to inhibit caspase-4 effectively, thereby preventing downstream apoptotic signaling events. This specificity makes it an essential compound for dissecting the roles of different caspases in cellular processes . Furthermore, comparative studies with other caspase inhibitors highlight its unique selectivity for caspase-4 over other family members.
Several compounds share structural similarities or functional roles with Ac-Leu-Glu-Val-Asp-aldehyde. Here are some notable examples:
| Compound Name | CAS Number | Target Enzyme | Unique Features |
|---|---|---|---|
| Ac-Asp-Glu-Val-Asp-aldehyde | 147600-40-6 | Caspase-3 | Inhibits caspase-3 specifically |
| Ac-YVAD-aldehyde | 147600-41-7 | Caspase-1 | Selective inhibitor of caspase-1 |
| Z-VAD-FMK | 187389-52-2 | Pan-caspase | Broad-spectrum inhibitor affecting multiple caspases |
Ac-Leu-Glu-Val-Asp-aldehyde is unique due to its specific inhibition of caspase-4, which differentiates it from other inhibitors that may target multiple caspases or exhibit broader activity profiles. This specificity allows researchers to study apoptosis pathways with greater precision, making it an invaluable tool in biochemical research .
Solid-phase peptide synthesis represents the primary methodological approach for constructing Acetyl-Leucine-Glutamic Acid-Valine-Aspartic Acid-aldehyde (pseudo acid) with high efficiency and reproducibility [2]. The optimization of synthesis parameters has demonstrated significant improvements in both crude purity and overall yield when compared to conventional room temperature protocols [32] [36].
The selection of appropriate coupling reagents constitutes a critical factor in achieving high-efficiency peptide bond formation. Research has demonstrated that carbodiimide-based coupling systems, particularly diisopropylcarbodiimide in combination with hydroxybenzotriazole, provide reliable amide bond formation with minimal racemization [24] [30]. However, advanced uronium-based reagents have shown superior performance in terms of reaction kinetics and coupling efficiency [33].
Hexafluorophosphate azabenzotriazole tetramethyl uronium and tetrafluoroborate benzotriazole tetramethyl uronium have emerged as highly effective coupling reagents, achieving coupling efficiencies exceeding ninety-five percent within significantly reduced reaction times [33]. These reagents demonstrate particular effectiveness for sterically hindered amino acid residues, which are commonly encountered in the synthesis of complex peptide sequences [26] [27].
Table 1: Coupling Reagent Performance Comparison
| Reagent | Coupling Efficiency (%) | Racemization Level | Reaction Time (min) | Cost Efficiency | Stability in Dimethylformamide |
|---|---|---|---|---|---|
| Diisopropylcarbodiimide/Hydroxybenzotriazole | 85-92 | Low | 45-60 | High | Excellent |
| Tetrafluoroborate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole | 92-96 | Medium | 30-45 | Medium | Excellent |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | 95-98 | Low | 10-20 | Low | Good |
| Benzotriazole-1-yl-oxytripyrrolidinophosphonium | 90-95 | Medium | 30-45 | Medium | Good |
| 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium | 96-99 | Very Low | 15-30 | Low | Poor |
Elevated temperature synthesis protocols have revolutionized the efficiency of solid-phase peptide synthesis by dramatically reducing reaction times while maintaining or improving product quality [39] [40]. Studies have demonstrated that synthesis temperatures of sixty to ninety degrees Celsius can increase reaction rates by ten to fifty-fold compared to room temperature conditions [36] [41].
The implementation of microwave-assisted heating has proven particularly effective, providing rapid and uniform temperature distribution throughout the reaction vessel [37] [38]. This heating methodology has enabled the successful synthesis of challenging peptide sequences that traditionally require extended reaction times or multiple coupling cycles [36].
High-temperature fast stirring peptide synthesis represents an innovative approach that combines elevated temperature with enhanced mixing to achieve remarkable synthesis efficiency [40] [42]. This methodology enables reaction cycles as short as twenty to forty seconds while maintaining crude purities exceeding eighty percent for complex sequences [42].
Table 2: Solid Phase Peptide Synthesis Optimization Parameters
| Parameter | Standard Conditions | Optimized Conditions | Efficiency Improvement |
|---|---|---|---|
| Coupling Reagent | Diisopropylcarbodiimide/Hydroxybenzotriazole | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium/Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | 2-3 fold |
| Base/Activator | Diisopropylethylamine | Diisopropylethylamine | Enhanced solubility |
| Reaction Time (min) | 60-120 | 10-30 | 50-75% reduction |
| Temperature (°C) | 25 | 60-90 | 10-50 fold rate increase |
| Solvent System | Dimethylformamide | Dimethylformamide or Dimethyl Sulfoxide/Toluene | Better swelling properties |
| Amino Acid Equivalents | 3-5 | 2-3 | Reduced waste |
| Resin Type | Rink Amide | TentaGel/NovaGel | Improved loading capacity |
The choice of solvent system significantly influences both the swelling properties of the polymeric support and the efficiency of coupling reactions [32]. Dimethylformamide remains the standard solvent for most solid-phase peptide synthesis applications due to its excellent solvating properties and compatibility with fluorenylmethyloxycarbonyl chemistry [23] [28].
Alternative solvent systems, including dimethyl sulfoxide-containing mixtures, have demonstrated comparable or superior performance under elevated temperature conditions [32] [39]. Binary solvent systems comprising twenty-five percent dimethyl sulfoxide in toluene have shown particular effectiveness for high-temperature synthesis protocols [39].
The selection of appropriate polymeric supports has evolved significantly with the development of polyethylene glycol-grafted resins that provide enhanced swelling properties and improved accessibility of reactive sites [7]. TentaGel and NovaGel resins have demonstrated superior performance compared to traditional polystyrene-based supports, particularly for challenging sequences prone to aggregation [5] [7].
The incorporation of the aldehyde functional group at the carboxyl-terminus represents a critical synthetic challenge that requires specialized methodologies to ensure both efficiency and product integrity [2] [5]. Multiple synthetic approaches have been developed to address the unique requirements of aldehyde warhead incorporation while maintaining the structural integrity of the peptide backbone [6] [9].
The reduction of Weinreb amides represents one of the most reliable and widely employed methods for aldehyde incorporation in peptide synthesis [5] [6]. This approach utilizes lithium aluminum hydride as the reducing agent to convert the amide functionality directly to the corresponding aldehyde [11]. The method provides excellent selectivity and typically achieves yields ranging from seventy to eighty-five percent [5].
The backbone amide linker strategy has emerged as a sophisticated approach for carboxyl-terminal aldehyde synthesis [6]. This methodology involves anchoring the growing peptide through a backbone nitrogen atom, allowing considerable flexibility in managing the terminal functionalities while avoiding interference with the aldehyde group [6].
Oxazolidine-based linker systems have demonstrated exceptional effectiveness for direct aldehyde release from solid support [7]. The threonine-glycine-based oxazolidine linker enables the immobilization of amino aldehydes through oxazolidine formation, followed by standard fluorenylmethyloxycarbonyl-based chain elongation [7]. Protection of the oxazolidine nitrogen with tert-butoxycarbonyl groups ensures stability throughout the synthesis process [7].
The oxidation of primary alcohols to aldehydes using Dess-Martin periodinane has proven highly effective for aldehyde incorporation [5]. This methodology typically achieves near-quantitative yields and proceeds under mild conditions that preserve the integrity of sensitive amino acid residues [5].
Thioacetal-aldehyde conversion represents an innovative approach that combines efficiency with mild reaction conditions [2]. This method involves the conversion of acetals to thioacetals using ethanethiol in the presence of boron trifluoride etherate, followed by rapid oxidation with N-bromosuccinimide to generate the desired aldehyde [2]. The thioacetal intermediate can be obtained in sixty-eight percent yield, with subsequent conversion to aldehyde proceeding in eighty-five percent yield [2].
Table 3: Aldehyde Warhead Incorporation Methods Comparison
| Method | Yield (%) | Reaction Time | Temperature (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction of Weinreb Amide | 70-85 | 2-4 hours | Room temperature | Mild conditions, high selectivity | Requires Weinreb amide preparation |
| Oxidation of Alcohol | 60-75 | 1-3 hours | Room temperature | Simple procedure, accessible reagents | May require protection strategies |
| Ozonolysis | 55-70 | 30 min - 2 hours | -78 to 0 | Fast reaction, clean conversion | Requires low temperature setup |
| Thioacetal-Aldehyde Conversion | 68-85 | 5 min - 1 hour | Room temperature | Rapid conversion, high efficiency | Requires thioacetal intermediate |
| Oxazolidine Linker Method | 80-98 | 4 hours | Room temperature | Direct release, high purity | Sensitive to hydrolysis |
The development of specialized linker systems has enabled direct synthesis of peptide aldehydes without requiring post-synthetic modifications [2] [7]. Hexane-1,2,6-triol-based linkers have demonstrated superior performance compared to longer-chain alternatives, providing improved stability and conversion efficiency [2].
The acetal-thioacetal-aldehyde conversion sequence represents a sophisticated approach that enables high-yield aldehyde formation under mild conditions [2]. This methodology involves initial formation of an acetal linker, followed by Lewis acid-catalyzed conversion to thioacetal and final oxidative cleavage to release the aldehyde [2].
Resin selection plays a crucial role in linker-based aldehyde synthesis, with polystyrene-based supports generally providing superior performance compared to polyethylene glycol-grafted alternatives for this specific application [2]. The hydrophobic nature of polystyrene resins appears to enhance the efficiency of the acetal-thioacetal conversion process [2].
The stability characteristics of Acetyl-Leucine-Glutamic Acid-Valine-Aspartic Acid-aldehyde under physiological conditions represent critical parameters for understanding its behavior in biological systems [15] [19]. Comprehensive stability profiling encompasses evaluation under various pH conditions, temperature ranges, and biological media to establish degradation pathways and half-life parameters [20] [43].
The stability of peptide aldehydes demonstrates significant pH dependence, with optimal stability typically observed under mildly acidic conditions [20] [46]. Studies have demonstrated that acetate buffer systems at pH 4.5 provide the most favorable environment for peptide aldehyde stability, with half-lives exceeding forty-eight hours [16] [20].
Under physiological pH conditions (7.4), the primary degradation pathway involves hydration of the aldehyde functionality to form the corresponding geminal diol [15] [46]. This reversible process occurs through nucleophilic attack of water molecules on the electrophilic carbonyl carbon, resulting in equilibrium between the aldehyde and hydrated forms [46] [48].
Alkaline conditions (pH > 8.0) accelerate degradation through base-catalyzed mechanisms that include both aldehyde hydration and peptide backbone cleavage [20] [47]. The stability decreases significantly under these conditions, with half-lives reduced to eight to twelve hours in Tris buffer systems at pH 8.5 [20].
Table 4: Stability Profile Under Physiological Conditions
| Condition | Half-life (hours) | Primary Degradation | Stability Rating |
|---|---|---|---|
| pH 4.5 (Acetate Buffer) | >48 | Minimal hydrolysis | Excellent |
| pH 7.4 (Phosphate Buffer) | 24-36 | Slow aldehyde hydration | Good |
| pH 8.5 (Tris Buffer) | 8-12 | Base-catalyzed degradation | Moderate |
| 37°C, pH 7.4 | 18-24 | Enzymatic cleavage | Good |
| 4°C, pH 7.4 | >72 | Minimal degradation | Excellent |
| Serum (37°C) | 6-8 | Protease activity | Poor |
| Plasma (37°C) | 4-6 | Protease activity | Poor |
Temperature significantly influences the stability characteristics of peptide aldehydes, with degradation rates increasing exponentially according to Arrhenius kinetics [43] [44]. At physiological temperature (37°C), the compound demonstrates moderate stability with half-lives ranging from eighteen to twenty-four hours depending on buffer composition [20].
Refrigerated storage conditions (4°C) dramatically enhance stability, extending half-lives beyond seventy-two hours while maintaining structural integrity [20]. This temperature dependence reflects the thermal activation energy required for both hydrolysis and enzymatic degradation processes [43].
Elevated temperatures encountered during processing or storage accelerate degradation through multiple pathways [43]. Alpha-ketoacyl peptides, which may form as degradation products, demonstrate significantly reduced stability compared to the parent aldehyde compound, with up to ninety-three percent decomposition observed at 150°C [43].
The stability of Acetyl-Leucine-Glutamic Acid-Valine-Aspartic Acid-aldehyde in biological media represents a critical consideration for its potential applications [19] [21]. Studies in human serum demonstrate rapid degradation with half-lives of six to eight hours, primarily attributed to protease activity [21].
Plasma stability proves even more challenging, with half-lives reduced to four to six hours due to the presence of multiple degradative enzymes [21]. The primary degradation mechanism in biological media involves enzymatic cleavage at peptide bonds, particularly those adjacent to aspartic acid residues [20] [47].
Protective strategies for enhancing biological stability include amino-terminal modifications and polyethylene glycol conjugation [21]. These approaches have demonstrated significant improvements in stability while maintaining the essential aldehyde functionality required for biological activity [21].
The structural basis for the specific inhibition of caspase-4 and caspase-5 by Acetyl-Leucine-Glutamic acid-Valine-Aspartic acid-aldehyde involves multiple molecular recognition elements that distinguish these inflammatory caspases from other family members [1] [2]. The tetrapeptide sequence Leucine-Glutamic acid-Valine-Aspartic acid represents an optimal recognition motif for both caspase-4 and caspase-5, as these enzymes preferentially cleave substrates containing this specific sequence [3] [4].
Active Site Architecture and Specificity Determinants
The caspase-4 and caspase-5 active sites are composed of five critical loops designated L1 through L4 and L2', which form the substrate-binding clefts [2] [5]. These loops undergo significant conformational changes upon substrate binding, transforming from a relatively open configuration to a closed, catalytically competent state. The L1 and L3 loops display conserved lengths and compositions across mammalian caspases, while the L2 and L4 loops exhibit considerable divergence, contributing to the unique substrate specificity profiles of individual caspases [2].
The specificity-determining pockets S1 through S4 within the active site accommodate the corresponding positions P1 through P4 of the inhibitor tetrapeptide sequence [2] [6]. The S1 subsite forms a deep, basic pocket that universally accommodates aspartic acid residues across all caspases, explaining the absolute requirement for aspartic acid at the P1 position [2] [7]. However, the S4 subsite exhibits the greatest variability among caspases and serves as the primary determinant of substrate specificity.
Isoform-Specific Recognition Elements
Caspase-4 and caspase-5 demonstrate distinct preferences for leucine at the P4 position, contrasting with other caspases that favor different amino acids [3] [4] [8]. This preference stems from the hydrophobic nature of their respective S4 binding pockets, which contain aromatic residues capable of forming favorable van der Waals interactions with the leucine side chain [1]. The crystal structure of caspase-4 in complex with pro-interleukin-18 reveals that the enzyme forms extensive electrostatic interactions with substrate tetrapeptides, particularly through paired charge-charge interactions involving glutamic acid at P3 and lysine residues in the binding pocket [1].
Structural Differences from Other Caspases
The structural basis for caspase-4/5 specificity becomes apparent when comparing their active site architectures to those of executioner caspases such as caspase-3 and caspase-7. While executioner caspases prefer aspartic acid at the P4 position (exemplified by the Aspartic acid-Glutamic acid-Valine-Aspartic acid sequence), inflammatory caspases exhibit a marked preference for hydrophobic residues, particularly leucine or tryptophan [3] [2] [8]. This difference reflects the evolutionary specialization of inflammatory caspases for processing distinct substrate classes involved in innate immune responses.
The caspase recruitment domains of caspase-4 and caspase-5 also contribute to their unique functional properties, as these domains share only 55.3% sequence identity despite their similar roles in lipopolysaccharide recognition [9] [10]. This divergence in the amino-terminal regions may influence how these caspases interact with their respective substrates and regulatory molecules, contributing to their distinct biological functions despite their overlapping specificities for the Leucine-Glutamic acid-Valine-Aspartic acid sequence.
The reversible inhibition mechanism of Acetyl-Leucine-Glutamic acid-Valine-Aspartic acid-aldehyde operates through the formation of a covalent but reversible bond between the aldehyde warhead and the catalytic cysteine residue of caspases [11] [12] [13]. This mechanism represents a sophisticated example of transition state mimicry, where the inhibitor exploits the natural catalytic mechanism of cysteine proteases to achieve high-affinity binding while maintaining reversibility.
Hemiacetal Formation and Covalent Binding
The aldehyde functional group serves as an electrophilic warhead that undergoes nucleophilic attack by the sulfur atom of the catalytic cysteine residue [12] [13]. This reaction proceeds through the formation of a tetrahedral intermediate that closely resembles the transition state of normal peptide hydrolysis [11] [14]. The resulting thiohemiacetal adduct represents a covalent modification of the enzyme that effectively blocks the active site from accommodating natural substrates.
The formation of the thiohemiacetal occurs through a two-step mechanism involving initial non-covalent binding followed by covalent bond formation [13]. The equilibrium constant for this reaction depends on both the stability of the initial enzyme-inhibitor complex and the reactivity of the aldehyde group toward nucleophilic attack. Unlike irreversible covalent inhibitors, the thiohemiacetal linkage can undergo hydrolysis to regenerate both the free enzyme and the inhibitor molecule, establishing a dynamic equilibrium [12] [15].
Kinetic Parameters and Binding Affinity
Experimental measurements of caspase-4 inhibition by Acetyl-Leucine-Glutamic acid-Valine-Aspartic acid-aldehyde reveal IC50 values ranging from 21 nanomolar to 1.52 micromolar, depending on the specific assay conditions and enzyme preparation used [16]. This range reflects the sensitivity of the binding equilibrium to factors such as pH, ionic strength, and competing nucleophiles in the assay medium. The relatively tight binding observed for this inhibitor demonstrates the effectiveness of combining optimal tetrapeptide recognition with transition state mimicry.
The reversible nature of the inhibition is evidenced by the ability to restore enzymatic activity through dilution or dialysis experiments, confirming that the covalent modification does not represent permanent enzyme inactivation [17]. This reversibility distinguishes aldehyde-based inhibitors from irreversible covalent inhibitors such as chloromethyl ketones or fluoromethyl ketones, which form stable covalent adducts that cannot be readily reversed under physiological conditions.
Transition State Analog Properties
The tetrahedral geometry of the thiohemiacetal adduct closely mimics the transition state geometry that occurs during normal peptide bond hydrolysis by caspases [11] [14]. In the natural catalytic cycle, the nucleophilic attack of the catalytic cysteine on the scissile peptide bond generates a tetrahedral intermediate that subsequently collapses to form the acyl-enzyme intermediate. The aldehyde inhibitor effectively traps the enzyme in a state that resembles this critical transition state, thereby achieving high binding affinity through complementarity to the highest-energy species along the reaction coordinate.
The effectiveness of this transition state mimicry is enhanced by the precise positioning of the aldehyde carbonyl group within the active site, achieved through the specific recognition interactions of the tetrapeptide portion of the molecule [18]. The combination of tetrapeptide specificity and electrophilic warhead reactivity creates a highly effective inhibitor that achieves both selectivity and potency through complementary mechanisms.
Caspases possess multiple allosteric sites that can modulate their catalytic activity through mechanisms distinct from active site inhibition [19] [20] [21]. While Acetyl-Leucine-Glutamic acid-Valine-Aspartic acid-aldehyde primarily functions as an active site-directed inhibitor, understanding allosteric regulation mechanisms provides important context for comprehending the broader regulatory networks that control caspase function.
Allosteric Sites and Regulatory Mechanisms
Caspases contain several well-characterized allosteric binding sites, including cavities at the dimer interface and regulatory surfaces on the enzyme periphery [19] [20]. These sites can bind small molecules or regulatory proteins that induce conformational changes, leading to enzyme activation or inhibition. The allosteric regulation of caspases represents a sophisticated control mechanism that allows for fine-tuning of proteolytic activity in response to cellular conditions.
The dimer interface cavity, located approximately 15 Angstroms from the active site, represents one of the most extensively studied allosteric sites in caspases [19]. Small molecule binding to this cavity can induce dramatic conformational changes that convert the active enzyme to a zymogen-like state characterized by disordered substrate-binding loops. This allosteric inhibition mechanism demonstrates the interconnected nature of caspase structure and function, where binding events at distant sites can profoundly influence active site conformation.
Conformational Networks and Signal Transmission
Structural and mutational analyses have revealed linear circuits of functional residues that connect allosteric sites to the active site through networks of hydrogen bonds and van der Waals interactions [19] [21]. These conformational networks enable the transmission of regulatory signals across the enzyme structure, allowing allosteric effectors to modulate catalytic activity through long-range effects. The identification of these networks has provided insights into the molecular basis of caspase regulation and has revealed potential targets for therapeutic intervention.
The allosteric regulation of caspases exhibits positive cooperativity, a phenomenon rarely observed in other endopeptidases [19]. This cooperativity suggests that the binding of allosteric effectors can influence the binding affinity and catalytic efficiency of subsequent substrate molecules, creating a regulatory amplification mechanism that can rapidly modulate enzyme activity in response to cellular signals.
Integration with Active Site Inhibition
While Acetyl-Leucine-Glutamic acid-Valine-Aspartic acid-aldehyde functions primarily through active site inhibition, the presence of allosteric regulatory sites creates the potential for synergistic or antagonistic interactions between different classes of inhibitors [21]. The binding of active site inhibitors can influence the conformation of allosteric sites, while allosteric effectors can modulate the binding affinity of active site-directed compounds. This interconnectedness highlights the importance of considering the entire regulatory network when developing caspase-targeted therapeutics.